

T3-ATA (S-isomer) structure and chemical properties

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Compound of Interest		
Compound Name:	T3-ATA (S-isomer)	
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T3-ATA (S-isomer): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T3-ATA (S-isomer), also known by its IUPAC name (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid, is a synthetic derivative of the active thyroid hormone, triiodothyronine (T3)[1]. As the S-isomer, it represents a specific stereoisomer of T3-ATA, a modification of the natural hormone. This structural alteration suggests potential for nuanced biological activity, making it a molecule of interest for researchers in endocrinology and drug development. This guide provides a detailed overview of its chemical structure, properties, and the established methodologies for its characterization and biological evaluation.

Chemical Structure and Properties

The chemical structure of **T3-ATA (S-isomer)** is defined by the core thyronine scaffold, substituted with three iodine atoms and a characteristic N-acetylthioacetyl group. This modification at the amino group of the alanine side chain distinguishes it from the natural hormone T3.

Structure:



Where Ph represents a phenyl ring.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of **T3-ATA (S-isomer)** is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point and pKa are not readily found in published literature.

Property	Value	Source
Molecular Formula	C19H16I3NO6S	[1][2]
Molecular Weight	767.11 g/mol	[1][2]
CAS Number	2438721-48-1	
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO (≥ 50 mg/mL)	_
SMILES	CC(=O)SCC(=O)NINVALID- LINK CC1=CC(I)=C(OC2=CC=C(O) C=C2I)C(I)=C1	

Experimental Protocols

Detailed experimental protocols specifically for **T3-ATA (S-isomer)** are not widely published. However, based on established methods for the synthesis, purification, and characterization of thyroid hormone analogues, the following general procedures can be adapted.

Synthesis of Thyroid Hormone Analogues

The synthesis of **T3-ATA (S-isomer)** would likely involve a multi-step process starting from a protected L-tyrosine derivative. A general synthetic strategy for creating analogues of thyroid hormones often involves the construction of the diaryl ether linkage followed by modifications to the amino acid side chain.



Representative Synthetic Workflow:



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Caption: General synthetic workflow for thyroid hormone analogues.

Purification of Iodinated Thyronine Derivatives

Purification of the final compound is critical to remove starting materials, byproducts, and diastereomers. A common method for purifying thyroid hormone analogues is column chromatography.

General Purification Protocol:

- Column Selection: A silica gel column is typically used for normal-phase chromatography. The choice of stationary phase may vary depending on the polarity of the compound.
- Solvent System: A gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is employed to elute the compound of interest. The specific gradient is determined through thinlayer chromatography (TLC) analysis.
- Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
- Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified **T3-ATA** (**S-isomer**).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the chemical structure of **T3-ATA (S-isomer)**.

Expected ¹H NMR Spectral Features:



- Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the
 protons on the two phenyl rings. The specific chemical shifts and coupling patterns would be
 influenced by the positions of the iodine atoms.
- Alanine Side Chain Protons: Signals for the α -proton and β -protons of the alanine moiety.
- Acetyl and Methylene Protons: Signals corresponding to the methyl group of the acetyl moiety and the methylene group of the thioacetyl linker.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Expected Mass Spectrum:

- The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of **T3-ATA (S-isomer)** (767.11 g/mol).
- Isotope patterns characteristic of a molecule containing three iodine atoms would be expected.
- Fragmentation patterns can provide further structural information.

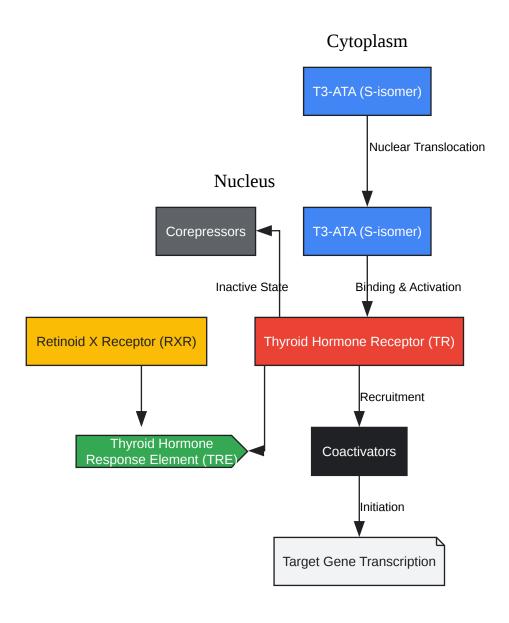
Biological Activity and Signaling Pathways

As an analogue of T3, **T3-ATA (S-isomer)** is presumed to exert its biological effects through interaction with thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TR, TR α and TR β , which are encoded by separate genes.

Genomic Signaling Pathway:

The classical mechanism of thyroid hormone action involves the regulation of gene expression.





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Caption: Genomic signaling pathway of thyroid hormone analogues.

In the absence of a ligand, TRs, often as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes and recruit corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like T3 or its analogues, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then modulates the transcription of target genes, leading to a physiological response.



Biological Assays

Thyroid Hormone Receptor Binding Assay:

This assay is used to determine the binding affinity of **T3-ATA (S-isomer)** for the different TR isoforms.

General Protocol:

- Receptor Preparation: Recombinant human TR α and TR β ligand-binding domains (LBDs) are expressed and purified.
- Radioligand: A radiolabeled thyroid hormone, typically [1251]T3, is used as a tracer.
- Competition Binding: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of the unlabeled test compound (T3-ATA (S-isomer)).
- Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods such as filtration through nitrocellulose membranes.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

Coactivator Recruitment Assay:

This assay measures the ability of a ligand to promote the interaction between a TR and a coactivator protein.

General Protocol (e.g., TR-FRET):

- Reagents: A terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged TR-LBD are used.
- Assay Principle: In the presence of an agonist, the TR-LBD undergoes a conformational change that increases its affinity for the coactivator peptide. The binding of the fluorescein-



labeled peptide to the terbium-labeled antibody-receptor complex brings the two fluorophores into close proximity, resulting in a FRET signal.

- Procedure: The TR-LBD, test compound, fluorescein-coactivator peptide, and terbiumlabeled antibody are incubated together.
- Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
- Data Analysis: The dose-dependent increase in the FRET signal is used to determine the EC50 value, representing the potency of the compound to induce coactivator recruitment.

Conclusion

T3-ATA (S-isomer) is a synthetic thyroid hormone analogue with potential for modulating thyroid hormone receptor activity. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is required to fully elucidate its chemical properties, biological activity, and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for scientists and researchers initiating investigations into this and related compounds.

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